2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 117046-73-8
VCID: VC11795009
InChI: InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)23-13-10-22(11-14-23)12-15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

CAS No.: 117046-73-8

Cat. No.: VC11795009

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione - 117046-73-8

Specification

CAS No. 117046-73-8
Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)23-13-10-22(11-14-23)12-15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3
Standard InChI Key JNQACUZWBSCLDV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione, reflecting its core structure: a phthalimide (isoindoline-1,3-dione) group connected via an ethyl chain to a 4-(4-methoxyphenyl)piperazine moiety . Key identifiers include:

PropertyValueSource Citation
Molecular FormulaC₂₁H₂₃N₃O₃
Molecular Weight365.4 g/mol
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O
InChIKeyJNQACUZWBSCLDV-UHFFFAOYSA-N
Synonyms117046-73-8, MLS001171606, F2158-0357

The piperazine ring contributes to conformational flexibility, enabling interactions with biological targets, while the methoxyphenyl group may influence binding affinity through electronic effects .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) data for structurally similar derivatives reveal characteristic signals:

  • ¹H NMR: Peaks at δ 2.91–3.88 ppm correspond to piperazine and ethyl linker protons, while aromatic protons of the phthalimide and methoxyphenyl groups appear between δ 7.43–7.91 ppm .

  • ¹³C NMR: Carbonyl carbons of the phthalimide resonate near δ 165–168 ppm, with aromatic carbons in the δ 123–134 ppm range .

Density Functional Theory (DFT) calculations predict a planar phthalimide core and a staggered conformation for the ethyl-piperazine chain, optimizing π-π stacking and hydrogen-bonding capabilities .

Synthesis and Synthetic Strategies

Gabriel Synthesis Protocol

The compound is synthesized via a modified Gabriel synthesis, a two-step process involving:

  • Formation of 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione:
    Phthalic anhydride reacts with N-aminoethylpiperazine in toluene under reflux, catalyzed by triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding a yellow precipitate after 24 hours .

  • Amidation with 4-methoxybenzoyl chloride:
    The intermediate undergoes amidation with 4-methoxybenzoyl chloride in dichloromethane, facilitated by N,N-diisopropylethylamine (DIPEA). Purification via silica gel chromatography isolates the final product .

Optimization and Yield

Reaction yields for analogous derivatives range from 65–85%, influenced by substituent electronic effects. Electron-donating groups (e.g., methoxy) enhance nucleophilicity, improving amidation efficiency . High-performance liquid chromatography (HPLC) purity exceeds 95% for most batches.

Biological Activity and Mechanistic Insights

Acetylcholinesterase Inhibition

While direct data for this compound is unavailable, structurally related phthalimide derivatives exhibit potent AChE inhibition. For example:

  • Compound 4e (m-fluoro substituent): IC₅₀ = 7.1 nM .

  • Compound 4i (p-methoxy substituent): IC₅₀ = 20.3 nM .

These values surpass donepezil’s IC₅₀ of 410 nM, highlighting the role of substituents in enhancing activity . The methoxy group’s electron-donating nature likely stabilizes cation-π interactions with AChE’s Phe330 residue .

Molecular Docking Studies

Docking simulations using AChE (PDB ID 4EY7) reveal:

  • The phthalimide core engages in π-π stacking with Trp279.

  • The piperazine nitrogen forms a hydrogen bond with Ser200.

  • The methoxyphenyl group occupies the peripheral anionic site, mimicking donepezil’s benzyl moiety .

Substituent position critically affects binding; para-methoxy groups optimize steric compatibility, whereas meta-substituents may disrupt hydrophobic contacts .

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are needed to optimize substituent effects. Potential modifications include:

  • Introducing bulkier groups (e.g., trifluoromethoxy) to enhance hydrophobic interactions.

  • Exploring heterocyclic replacements for the piperazine ring to improve blood-brain barrier permeability .

Preclinical Development

Future work should prioritize:

  • In vivo toxicity profiling: Acute toxicity studies in rodents to establish safety margins.

  • Pharmacokinetic optimization: Enhancing oral bioavailability through prodrug strategies or nanoformulations.

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